
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NBQX, is a quinoxaline derivative that has been widely studied for its potential use in treating neurological disorders. This compound is a potent antagonist of the ionotropic glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system.
作用机制
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide acts as a non-competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. By blocking these receptors, this compound reduces the excitatory neurotransmission in the central nervous system, which can lead to the prevention of excitotoxicity and neuronal damage. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal damage, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This makes it a valuable tool for studying the role of glutamate receptors in synaptic plasticity and excitotoxicity. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, including the development of more potent and selective antagonists of glutamate receptors, the investigation of its potential use in combination with other drugs for the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.
合成方法
The synthesis of 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with benzyl alcohol to form benzyl 2-chloro-3-nitrobenzoate, which is then reacted with 2,3-dichloroquinoxaline to form 2-benzoyl-3-(benzyloxycarbonylmethyl)quinoxaline. Finally, the compound is oxidized with m-chloroperbenzoic acid to form this compound.
科学研究应用
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. This compound has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
属性
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c27-22(15-7-2-1-3-8-15)21-19(24-18-11-4-5-12-20(18)25(21)29)14-32-23(28)16-9-6-10-17(13-16)26(30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMNOLZEFMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

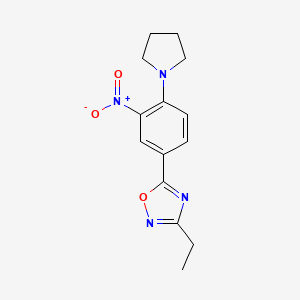

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
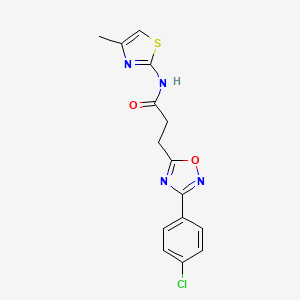

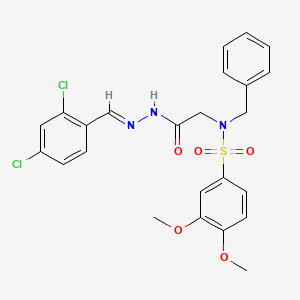
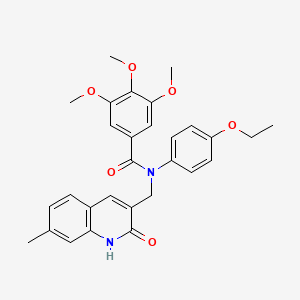
![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
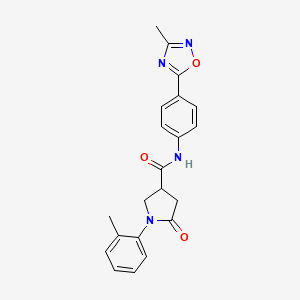
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)
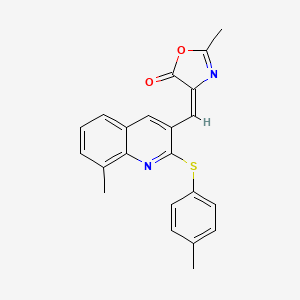
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

